molecular formula C11H12O3 B12354703 Phenyl oxolane-2-carboxylate

Phenyl oxolane-2-carboxylate

Katalognummer: B12354703
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: FFACSENHYLWWQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl oxolane-2-carboxylate is a heterocyclic compound featuring a five-membered oxolane ring fused with a phenyl group and a carboxylate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl oxolane-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of phenyl-substituted epoxides with carboxylic acids under acidic or basic conditions. For instance, the reaction of phenyl glycidyl ether with formic acid in the presence of a catalyst such as sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl oxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Phenyl oxolane-2-carboxylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of phenyl oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound used .

Vergleich Mit ähnlichen Verbindungen

Phenyl oxolane-2-carboxylate can be compared with other similar heterocyclic compounds such as:

This compound is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and physical properties, making it valuable in various applications .

Eigenschaften

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

phenyl oxolane-2-carboxylate

InChI

InChI=1S/C11H12O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI-Schlüssel

FFACSENHYLWWQR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C(=O)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.